molecular formula C26H24N8O3S4 B2843169 2-({5-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide CAS No. 647819-60-1

2-({5-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2843169
CAS No.: 647819-60-1
M. Wt: 624.77
InChI Key: SVSUMNWIUYISGN-UHFFFAOYSA-N
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Description

2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylphenyl)acetamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylphenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylphenyl)acetamide is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups. This complexity allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[[5-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N8O3S4/c27-23-22-18-7-4-8-19(18)40-24(22)31-25(30-23)38-13-20-32-33-26(34(20)16-5-2-1-3-6-16)39-14-21(35)29-15-9-11-17(12-10-15)41(28,36)37/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,29,35)(H2,27,30,31)(H2,28,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSUMNWIUYISGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)NC6=CC=C(C=C6)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N8O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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